waxy protein

Amylose biosynthesis Starch synthase Wheat genetics

Waxy protein, designated by CAS 122933-70-4, refers to granule-bound starch synthase I (GBSSI; EC 2.4.1.242), the enzyme primarily responsible for amylose biosynthesis in cereal endosperm. In hexaploid bread wheat (Triticum aestivum L.), GBSSI is encoded by three homoeologous loci (Wx-A1, Wx-B1, and Wx-D1), producing distinct waxy protein isoforms that collectively determine amylose accumulation.

Molecular Formula C8H18N2O2
Molecular Weight 0
CAS No. 122933-70-4
Cat. No. B1168219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namewaxy protein
CAS122933-70-4
Synonymswaxy protein
Molecular FormulaC8H18N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Waxy Protein (CAS 122933-70-4) Procurement Guide: GBSSI Enzyme Selection for Amylose Synthesis Control


Waxy protein, designated by CAS 122933-70-4, refers to granule-bound starch synthase I (GBSSI; EC 2.4.1.242), the enzyme primarily responsible for amylose biosynthesis in cereal endosperm [1]. In hexaploid bread wheat (Triticum aestivum L.), GBSSI is encoded by three homoeologous loci (Wx-A1, Wx-B1, and Wx-D1), producing distinct waxy protein isoforms that collectively determine amylose accumulation [2]. The functional presence or absence (null alleles) of these isoforms enables a continuum of amylose content from ~0% (full waxy, triple null) to ~25% (wild type), with specific isoform combinations producing intermediate partial waxy phenotypes [3]. This graded control of amylose synthesis makes waxy protein isoform selection a critical determinant for starch functionality across food and industrial applications.

Waxy Protein Procurement: Why Isoform Selection Cannot Be Substituted by Generic GBSSI Sources


Generic substitution of waxy protein sources fails because hexaploid wheat GBSSI function depends on the specific combination of active isoforms from three homoeologous loci (Wx-A1, Wx-B1, and Wx-D1), each contributing unequally to amylose synthesis capacity. The Wx-B1 null allele reduces apparent amylose content more severely than Wx-D1 null, which in turn has greater impact than Wx-A1 null [1]. Consequently, partial waxy phenotypes with identical null allele counts (e.g., two nulls) can produce substantially different amylose levels depending on which specific isoform remains active [2]. Furthermore, individual isoforms exert genome-specific effects on starch granule size distribution and amylopectin fine structure that cannot be replicated by simply blending starches of different amylose contents [3]. Procurement decisions must therefore specify the exact waxy protein isoform profile required, not merely a generic 'waxy' designation.

Waxy Protein (CAS 122933-70-4): Quantified Isoform Differentiation Evidence for Procurement Selection


GBSSI Isoform Contribution to Amylose Content: Differential Effects of Wx-A1, Wx-B1, and Wx-D1 Null Alleles

The three waxy protein isoforms (Wx-A1, Wx-B1, Wx-D1) contribute unequally to amylose synthesis in wheat endosperm. Analysis of eight isolines with defined combinations of active and null alleles demonstrated a hierarchical ranking of isoform contribution: the absence of Wx-B1 protein reduces amylose content most significantly, followed by Wx-D1 absence, while Wx-A1 absence has the smallest effect [1]. Amylose content increased in ascending order: type 8 (waxy, no Wx proteins) < type 5 (only Wx-A1 present) < type 7 (only Wx-D1) < type 6 (only Wx-B1) < type 3 (Wx-A1 and -D1) < type 4 (Wx-A1 and -B1) < type 2 (Wx-B1 and -D1) < type 1 (all three Wx proteins) [2]. Densitometric analysis confirmed that amylose content correlates directly with the total amount of waxy protein present across the eight types [3].

Amylose biosynthesis Starch synthase Wheat genetics

Quantitative Amylose Content Reduction Across Waxy Genotypes: Single Null vs. Double Null vs. Full Waxy

Amylose content decreases in a predictable, quantitative manner with progressive loss of functional GBSSI isoforms. In near-isogenic wheat lines, amylose content was highest in wild type (full GBSSI complement) and lowest in waxy type (no Wx proteins). Double null genotypes (two isoforms missing) showed more severe amylose reduction than single null genotypes (one isoform missing), confirming that amylose synthesis capacity correlates with the number of active waxy protein isoforms [1]. In a separate study comparing defined genotypes, grain starch amylose content measured: waxy (triple null) ≈0%; CDCW6 (null B and D) 12%; PI235238 (null A and B) 23%; and AC Reed (wild type) 25% (w/w) [2]. Another study using French bread wheat flours reported: wild type 25.0–25.4%; single null partial waxy 21.2%; double null partial waxy 15.4–17.1%; and waxy starch 1.8% amylose [3].

Starch composition Amylose quantification Partial waxy wheat

Amylopectin Fine Structure Modification: GBSSI Loss Reduces Short Glucan Chains (DP 6–8)

Beyond reducing amylose content, the complete loss of GBSSI (full waxy phenotype) alters amylopectin fine structure. Unit glucan chains of degree of polymerization (DP) 6–8 were significantly reduced in starch with complete GBSSI loss compared to wheat starch with a full GBSSI complement [1]. The Wx-A and Wx-B isoforms showed an additive effect toward the short-chain phenotype characteristic of waxy amylopectin [2]. Furthermore, the rate of in vitro starch enzymatic hydrolysis was highest in completely waxy grain meal and purified starch, while the presence of Wx-D reduced wheat starch hydrolysis by increasing large A-type starch granule content and reducing short chains (DP 6–8) in amylopectin [3].

Amylopectin structure Chain-length distribution Starch digestibility

RVA Pasting Properties: Peak Viscosity Temperature and Final Viscosity Differences in Waxy vs. Non-Waxy Wheat

Waxy wheat flour exhibits markedly different pasting behavior compared to non-waxy parental lines in Rapid Visco-Analyzer (RVA) testing. Peak viscosity temperatures were significantly lower in waxy lines (79.4–81.7°C) compared to their non-waxy parents (>95°C). Final viscosities were also substantially lower in waxy lines (101–116.9 RVU) than in parental lines (148.0–171.8 RVU) [1]. Additionally, waxy wheat flour required higher onset pasting temperatures and exhibited much higher breakdown viscosities than non-waxy flour [2]. Peak viscosity and breakdown were negatively correlated with amylose content across genotypes [3].

Starch pasting Rapid Visco-Analyzer Functional properties

Gelatinization Enthalpy and Thermal Properties: DSC Analysis of Waxy vs. Non-Waxy Wheat Starch

Differential scanning calorimetry (DSC) reveals significant thermal property differences between waxy and non-waxy wheat starches. As amylose content in starch blends decreased from 24% to 0%, gelatinization enthalpy increased from 10.5 to 15.3 J/g, while retrogradation enthalpy after 96 hours of storage at 4°C decreased from 2.2 to 0 J/g [1]. Waxy, partially waxy, and wild wheat grain starches showed significant differences in onset and peak transition temperatures. Starches from waxy, CDCW6 (double null), and PI235238 (double null) also exhibited higher enthalpy of gelatinization values than wild wheat starch. X-ray diffraction analysis revealed the highest crystallinity for starch extracted from waxy wheat, followed by CDCW6 [2].

Starch gelatinization DSC thermal analysis Crystallinity

Bread Crumb Firmness and Staling: Partial Waxy Flour Extends Softness During Storage

Wheat flours with reduced amylose content (partial waxy) produce bread with measurably softer crumb and extended shelf-life characteristics. In French bread baked using the straight-dough method, crumb firmness after 48 hours of storage was >11.4 N in wheat flours of wild type starch, but <10.6 N in single or double null partial waxy flours [1]. Double null partial waxy flour using the sponge-and-dough method maintained greater crumb moisture content for 24 hours and softer crumb texture for 48 hours of storage compared to wild type flour [2]. Bread with 10% waxy wheat starch exhibited lower crumb hardness values compared to bread without waxy wheat starch [3].

Bread staling Crumb texture Shelf-life extension

Waxy Protein (CAS 122933-70-4): Prioritized Application Scenarios Based on Quantified Differentiation


Clean-Label Anti-Staling in Bakery Products via Partial Waxy Flour Blending

Partial waxy wheat flours (single or double null alleles) reduce bread crumb firmness by >7% after 48 hours of storage compared to wild type flour (crumb firmness <10.6 N vs. >11.4 N) [7]. This quantified softening effect enables replacement of chemical dough conditioners and anti-staling agents with a natural, clean-label ingredient. Double null partial waxy flour also maintains higher crumb moisture content for 24 hours post-baking [8], extending perceived freshness without artificial preservatives.

Frozen Food and Refrigerated Product Formulation Requiring Freeze-Thaw Stability

Full waxy wheat starch exhibits zero retrogradation enthalpy (0 J/g) after 96 hours of storage at 4°C, compared to 2.2 J/g for regular wheat starch (24% amylose) [7]. This complete absence of retrogradation under refrigerated conditions translates to exceptional freeze-thaw stability, preventing syneresis and texture degradation in frozen sauces, gravies, pie fillings, and refrigerated ready-meals where repeated temperature cycling occurs [8].

Energy-Efficient Thermal Processing in High-Viscosity Food Systems

Waxy wheat flour gelatinizes at significantly lower temperatures than non-waxy flour, with peak viscosity temperature reduced from >95°C to 79.4–81.7°C [7]. This >13°C reduction in gelatinization onset enables substantial energy savings during industrial thermal processing of soups, sauces, puddings, and other viscous food systems. The lower final viscosity (101–116.9 RVU vs. 148.0–171.8 RVU) also facilitates pumping and filling operations [8].

Precision Amylose Content Engineering for Specialty Noodle and Pasta Applications

The hierarchical contribution of waxy protein isoforms (Wx-B1 > Wx-D1 > Wx-A1 in amylose synthesis capacity) enables breeders and ingredient suppliers to develop wheat lines with precisely targeted amylose content [7]. Double null genotypes produce amylose levels of 12–17.1%, single null genotypes produce 21.2–23%, and full waxy lines produce 0–1.8% [8]. This graded control supports development of specialty flours optimized for Japanese udon noodles (benefiting from moderate amylose reduction), fresh pasta (requiring specific bite and cooking tolerance), and gluten-free formulations where starch functionality must compensate for protein absence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for waxy protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.